molecular formula C7H13NO3 B2508995 Ethyl (isopropylamino)(oxo)acetate CAS No. 160418-11-1

Ethyl (isopropylamino)(oxo)acetate

Cat. No.: B2508995
CAS No.: 160418-11-1
M. Wt: 159.185
InChI Key: KNPIXOAOJUGPBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Ethyl (isopropylamino)(oxo)acetate is used in the development of highly selective and potent G-protein-coupled receptor kinase 2 (GRK2) inhibitors . GRK2 is a key regulator of G protein-coupled receptors (GPCRs), which are involved in a variety of physiological processes. By inhibiting GRK2, this compound can potentially modulate these processes, making it a promising candidate for the treatment of conditions such as heart failure .

Mode of Action

This could lead to increased receptor sensitivity and enhanced signal transduction .

Biochemical Pathways

The biochemical pathways affected by this compound are likely to be those involving GPCRs. GPCRs are involved in a wide range of physiological processes, including heart rate regulation, immune response, and sensory perception. By inhibiting GRK2, this compound could potentially enhance the signaling of these pathways .

Result of Action

The molecular and cellular effects of this compound’s action are likely to be related to its inhibition of GRK2. This could lead to enhanced GPCR signaling, potentially resulting in physiological effects such as improved cardiac function in the case of heart failure .

Biochemical Analysis

Biochemical Properties

Ethyl (isopropylamino)(oxo)acetate plays a significant role in biochemical reactions, particularly in the development of highly selective and potent G-protein-coupled receptor kinase 2 (GRK2) inhibitors . This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with G-protein-coupled receptor kinase 2, which is involved in the regulation of heart function. The nature of these interactions involves the inhibition of GRK2 activity, which can potentially lead to therapeutic applications in treating heart failure.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Specifically, this compound has been observed to affect the signaling pathways associated with G-protein-coupled receptors, leading to changes in gene expression that can impact cellular metabolism and overall cell function . These effects are crucial for understanding the potential therapeutic applications of this compound.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. At the molecular level, this compound binds to the active site of G-protein-coupled receptor kinase 2, inhibiting its activity . This inhibition results in altered signaling pathways and subsequent changes in gene expression, which can have various physiological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions . Its degradation products and long-term effects on cellular function are still under investigation. In vitro and in vivo studies have indicated that prolonged exposure to this compound can lead to sustained inhibition of GRK2 activity, which may have therapeutic implications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that at lower dosages, this compound exhibits minimal toxicity and significant therapeutic effects . At higher dosages, there may be threshold effects, including potential toxic or adverse effects. It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the biosynthesis of ethyl acetate and ethanol . It interacts with enzymes such as alcohol dehydrogenase and alcohol-O-acetyltransferase, which play crucial roles in these metabolic pathways. The compound’s involvement in these pathways can affect metabolic flux and metabolite levels, influencing overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins . These interactions affect the localization and accumulation of the compound within different cellular compartments. Understanding these transport mechanisms is essential for determining the compound’s bioavailability and therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that influence its activity and function . The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. These localization patterns are crucial for understanding the compound’s mechanism of action and potential therapeutic applications.

Preparation Methods

Ethyl (isopropylamino)(oxo)acetate can be synthesized through several methods. One common synthetic route involves the reaction of isopropylamine with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions. The resulting product is then purified through recrystallization or column chromatography .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow processes and the use of automated reactors to ensure consistent production quality.

Chemical Reactions Analysis

Ethyl (isopropylamino)(oxo)acetate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used but often include various functionalized derivatives of the original compound.

Scientific Research Applications

Ethyl (isopropylamino)(oxo)acetate has several scientific research applications:

Comparison with Similar Compounds

Ethyl (isopropylamino)(oxo)acetate can be compared with other similar compounds, such as:

What sets this compound apart is its specific application in the development of GRK2 inhibitors and its potential therapeutic uses in treating heart failure. Its unique structure allows for selective interactions with molecular targets, making it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

ethyl 2-oxo-2-(propan-2-ylamino)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c1-4-11-7(10)6(9)8-5(2)3/h5H,4H2,1-3H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNPIXOAOJUGPBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.